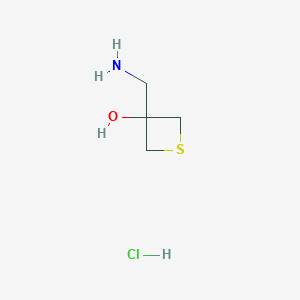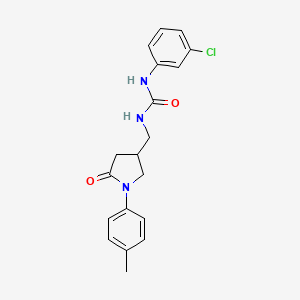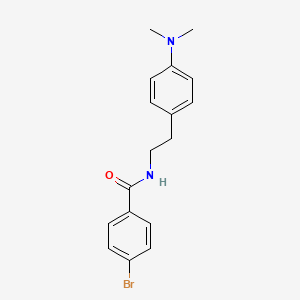![molecular formula C16H13Cl2N3O2S B2786197 4-[(3,5-dichlorophenyl)amino]-6,7-dimethoxyquinazoline-2(1H)-thione CAS No. 902503-32-6](/img/no-structure.png)
4-[(3,5-dichlorophenyl)amino]-6,7-dimethoxyquinazoline-2(1H)-thione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[(3,5-dichlorophenyl)amino]-6,7-dimethoxyquinazoline-2(1H)-thione, also known as AG1478, is a small molecule inhibitor that targets the epidermal growth factor receptor (EGFR) tyrosine kinase. This compound has been extensively studied in the field of cancer research due to its ability to inhibit cell proliferation and induce apoptosis in cancer cells.
科学的研究の応用
Antiviral Activity
Indole derivatives, including quinazoline compounds, have shown promise as antiviral agents. Specifically, 4-[(3,5-dichlorophenyl)amino]-6,7-dimethoxyquinazoline-2(1H)-thione exhibits inhibitory activity against influenza A virus. Researchers synthesized related compounds and found that methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate demonstrated significant antiviral effects against influenza A with an IC50 value of 7.53 μmol/L . Additionally, other 4-alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide derivatives of indole exhibited potent antiviral activity against Coxsackie B4 virus .
Anti-Inflammatory and Analgesic Properties
Certain indole derivatives, such as (S)-N-(1-(benzothiazol-2-ylamino)-3-(1H-indol-2-yl)-1-oxopropan-2-yl)-N-(4-nitrophenylsulfonyl)benzamide , have demonstrated anti-inflammatory and analgesic activities. These compounds could potentially serve as therapeutic agents for managing pain and inflammation .
Anti-HIV Activity
Researchers synthesized 4-[(1,2-dihydro-2-oxo-3H-indol-3-ylidene)amino]N(4,6-dimethyl-2-pyrimidinyl)-benzene derivatives and evaluated their anti-HIV activity. These compounds were screened against both HIV-1 (IIIB) and HIV-2 (ROD) strains. Some derivatives exhibited promising inhibitory effects on viral replication in acutely infected cells .
Neurotoxic Potential
While not directly related to antiviral or anti-inflammatory properties, it’s worth noting that newly synthesized pyrazoline derivatives containing indole moieties have been investigated for neurotoxic potential. For example, 4-(3-(4-bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide was studied in terms of its effects on acetylcholinesterase (AChE) activity and malondialdehyde (MDA) levels in the brain. This research sheds light on potential neurological implications of indole-based compounds .
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for 4-[(3,5-dichlorophenyl)amino]-6,7-dimethoxyquinazoline-2(1H)-thione involves the reaction of 3,5-dichloroaniline with 2,3-dimethoxybenzaldehyde to form 4-[(3,5-dichlorophenyl)amino]-2,3-dimethoxybenzaldehyde. This intermediate is then reacted with thiourea to form the final product.", "Starting Materials": ["3,5-dichloroaniline", "2,3-dimethoxybenzaldehyde", "thiourea"], "Reaction": ["Step 1: React 3,5-dichloroaniline with 2,3-dimethoxybenzaldehyde in the presence of a suitable solvent and a catalyst to form 4-[(3,5-dichlorophenyl)amino]-2,3-dimethoxybenzaldehyde.", "Step 2: React the intermediate from step 1 with thiourea in the presence of a suitable solvent and a catalyst to form 4-[(3,5-dichlorophenyl)amino]-6,7-dimethoxyquinazoline-2(1H)-thione." ] } | |
CAS番号 |
902503-32-6 |
製品名 |
4-[(3,5-dichlorophenyl)amino]-6,7-dimethoxyquinazoline-2(1H)-thione |
分子式 |
C16H13Cl2N3O2S |
分子量 |
382.26 |
IUPAC名 |
4-(3,5-dichloroanilino)-6,7-dimethoxy-1H-quinazoline-2-thione |
InChI |
InChI=1S/C16H13Cl2N3O2S/c1-22-13-6-11-12(7-14(13)23-2)20-16(24)21-15(11)19-10-4-8(17)3-9(18)5-10/h3-7H,1-2H3,(H2,19,20,21,24) |
InChIキー |
SWGNFNPTXZODJR-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C2C(=C1)C(=NC(=S)N2)NC3=CC(=CC(=C3)Cl)Cl)OC |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



amino]butanoic acid](/img/structure/B2786114.png)

![Methyl 6-methoxy-4-[2-(3-methoxyanilino)-2-oxoethoxy]quinoline-2-carboxylate](/img/structure/B2786117.png)

![4-{2-Hydroxy-3-[(4-methylphenyl)sulfonyl]propoxy}benzenecarbonitrile](/img/structure/B2786120.png)



![8,10-dichloro-3-(3,4-dimethoxyphenyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one](/img/structure/B2786130.png)
![(E)-N-(6-fluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-3-(3-nitrophenyl)acrylamide hydrochloride](/img/structure/B2786132.png)
![N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-1-(methylsulfonyl)piperidine-4-carboxamide](/img/structure/B2786133.png)
![3,4,5-triethoxy-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2786134.png)
![(Z)-3-(2,5-dioxopyrrolidin-1-yl)-N-(3-(2-ethoxyethyl)-6-fluorobenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2786135.png)
![1-(4-(4-Isopropylbenzo[d]thiazol-2-yl)piperazin-1-yl)-2,2-diphenylethanone](/img/structure/B2786137.png)